

4-Methylumbelliferyl Caprylate: A Technical Guide for Lipase and Esterase Detection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylumbelliferyl caprylate

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Abstract

This technical guide provides a comprehensive overview of **4-Methylumbelliferyl caprylate** (4-MUC) as a fluorogenic substrate for the sensitive detection of lipase and esterase activity. 4-MUC has emerged as a valuable tool in various research and development areas, including drug discovery, diagnostics, and enzyme characterization, owing to its high sensitivity and suitability for high-throughput screening. This document details the underlying principles of the 4-MUC assay, its physicochemical properties, and standardized protocols for its application. Furthermore, it presents available quantitative data for relevant enzymes and visual workflows to facilitate experimental design and execution.

Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and esterases (carboxylic-ester hydrolases, EC 3.1.1.1) are ubiquitous enzymes that catalyze the hydrolysis of ester bonds. These enzymes play crucial roles in various physiological processes, including fat metabolism and signal transduction. Their dysregulation has been implicated in numerous diseases, making them important targets for drug development. Additionally, lipases and esterases are widely used in industrial applications, such as in the food and detergent industries and for biocatalysis.

The sensitive and accurate detection of lipase and esterase activity is paramount for both basic research and applied sciences. Fluorogenic assays offer significant advantages over traditional

colorimetric or titrimetric methods, including higher sensitivity, a wider dynamic range, and amenability to miniaturization for high-throughput screening (HTS). **4-Methylumbelliferyl caprylate** (4-MUC) is a fluorogenic substrate that has gained prominence for the detection of lipolytic activity.

The Principle of the 4-MUC Assay

The 4-MUC assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUC substrate by lipases or esterases. This cleavage reaction releases two products: caprylic acid and the highly fluorescent molecule, 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is pH-dependent, exhibiting maximal fluorescence in alkaline conditions. The rate of fluorescence increase is directly proportional to the enzyme activity, allowing for quantitative determination.

Enzymatic hydrolysis of 4-MUC by lipase or esterase.

Physicochemical and Fluorescent Properties

A thorough understanding of the properties of both the substrate (4-MUC) and the fluorescent product (4-MU) is critical for successful assay development and data interpretation.

4-Methylumbelliferyl Caprylate (4-MUC)

| Property | Value |
|-------------------|--|
| Synonyms | 4-MU Caprylate, MUCAP |
| CAS Number | 20671-66-3 |
| Molecular Formula | C ₁₈ H ₂₂ O ₄ |
| Molecular Weight | 302.36 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 68-69 °C |
| Solubility | Soluble in DMSO and ethanol.[2] |

4-Methylumbelliferone (4-MU)

The fluorescence of 4-MU is highly pH-dependent. The anionic form, which is predominant at alkaline pH, is significantly more fluorescent than the protonated form.[3] For this reason, lipase and esterase assays using 4-MUC are often terminated or measured in a high pH buffer to maximize the fluorescent signal.

| Property | Value | Conditions |
|---------------------------------------|-------------------------|--|
| Excitation Maximum (λ_{ex}) | ~360 nm | pH > 9[3] |
| ~320 nm | Low pH (1.97-6.72)[3] | |
| Emission Maximum (λ_{em}) | ~445-455 nm | pH dependent (decreases with increasing pH)[3] |
| pKa | 7.79 (7-hydroxyl group) | |

Quantitative Data: Enzyme Kinetics

A critical aspect of enzyme characterization is the determination of kinetic parameters, such as the Michaelis constant (K_m) and the maximum velocity (V_{max}). This data allows for the comparison of enzyme efficiency and substrate affinity. While comprehensive kinetic data for a wide range of lipases and esterases with 4-MUC is not readily available in a single repository, the following table summarizes available and relevant data.

Note: Direct kinetic data for many common enzymes with 4-MUC is sparse in the literature. The table includes data for closely related substrates where specified, which can provide an initial estimate for experimental design.

| Enzyme | Source | Substrate | K _m | V _{max} | Reference |
|--------|-------------------------|-------------------------------|----------------|--------------------|-----------|
| Lipase | Candida rugosa | 4-Methylumbelliferyl butyrate | 0.46 ± 0.06 mM | 0.54 ± 0.03 μM/min | [3] |
| Lipase | Pseudomonas fluorescens | p-Nitrophenyl caprylate | 0.81 mM | 76.1 μmol/min/mg | [2] |
| Lipase | Candida rugosa | Olive Oil | 0.15 mM | 51 μmol/min/mg | [4] |
| Lipase | Pseudomonas sp. A6 | p-Nitrophenyl laurate | 0.66 mM | 256.4 μmol/L/min | [5] |

Experimental Protocols

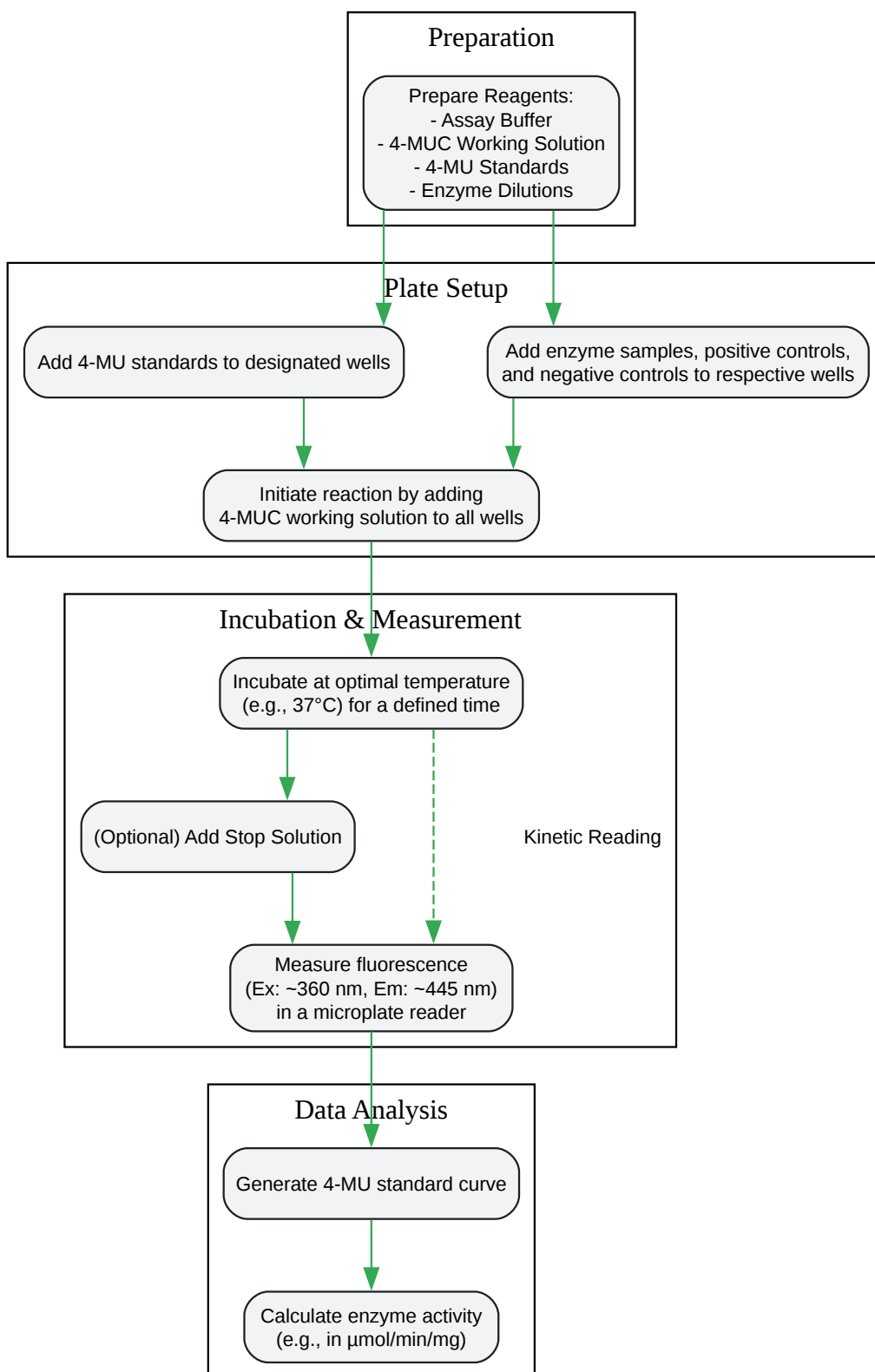
The following protocols provide a general framework for performing lipase and esterase activity assays using 4-MUC in a 96-well microplate format. Optimization of buffer pH, substrate concentration, and enzyme concentration is recommended for specific enzymes and experimental conditions.

Reagent Preparation

- **Assay Buffer:** A common buffer is 50 mM Tris-HCl or phosphate buffer, with a pH in the optimal range for the enzyme of interest (typically pH 7.0-8.5 for many lipases and esterases). The inclusion of a detergent like Triton X-100 (0.1-0.5%) may be necessary to solubilize the substrate and mimic the interfacial activation of lipases.
- **Substrate Stock Solution (10 mM):** Dissolve 3.02 mg of 4-MUC in 1 mL of dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light.
- **Working Substrate Solution (e.g., 200 μM):** Dilute the 10 mM stock solution 1:50 in Assay Buffer immediately before use. The optimal final concentration should be determined empirically but is often in the range of 50-250 μM.
- **4-MU Standard Stock Solution (1 mM):** Dissolve 1.76 mg of 4-Methylumbelliferone in 10 mL of DMSO. Store at -20°C, protected from light.

- **4-MU Standard Curve:** Prepare a series of dilutions of the 4-MU stock solution in Assay Buffer to generate a standard curve (e.g., 0-100 μ M). This is essential for converting relative fluorescence units (RFU) to the amount of product formed.
- **Enzyme Solution:** Prepare serial dilutions of the lipase or esterase in cold Assay Buffer. The optimal concentration will depend on the enzyme's activity and should be determined to ensure the reaction rate is linear over the desired time course.
- **Stop Solution (Optional but Recommended):** 0.1 M Glycine-NaOH, pH 10.5. This solution stops the reaction and maximizes the fluorescence of the 4-MU product.

Assay Procedure (96-Well Plate Format)



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A typical workflow for a 4-MUC based lipase/esterase assay.

- Prepare the 96-well plate:
 - Add 50 μ L of Assay Buffer to blank wells.
 - Add 50 μ L of each 4-MU standard dilution to their respective wells for the standard curve.
 - Add 50 μ L of the diluted enzyme solutions to the sample wells. Include a positive control (a known active enzyme) and a negative control (buffer or heat-inactivated enzyme).
- Initiate the reaction:
 - Add 50 μ L of the Working Substrate Solution to all wells (except for substrate blank wells, if used). The final reaction volume will be 100 μ L.
- Incubation:
 - Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C, 37°C, or other) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction. For kinetic assays, measurements can be taken at multiple time points.
- Stop the reaction (for endpoint assays):
 - Add 100 μ L of Stop Solution to each well.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 445 nm.

Data Analysis

- Subtract the average fluorescence of the blank wells from all other readings.
- Plot the fluorescence of the 4-MU standards against their concentrations to generate a standard curve.

- Use the equation from the linear regression of the standard curve to convert the fluorescence readings of the samples into the concentration of 4-MU produced.
- Calculate the enzyme activity, typically expressed in units such as μmol of product formed per minute per mg of protein (U/mg).

Applications in Research and Drug Development

The 4-MUC assay is a versatile tool with numerous applications:

- **High-Throughput Screening (HTS) for Inhibitors:** The assay's simplicity and sensitivity make it ideal for screening large compound libraries to identify potential lipase and esterase inhibitors for therapeutic development.
- **Enzyme Characterization:** It is used to determine the biochemical properties of novel or engineered lipases and esterases, including pH and temperature optima, and substrate specificity.
- **Diagnostics:** Assays for specific lipase or esterase activities in biological samples can serve as biomarkers for various diseases.
- **Biocatalyst Development:** In industrial biotechnology, this assay can be used to screen for and optimize lipases and esterases for specific biocatalytic processes.

Conclusion

4-Methylumbelliferyl caprylate is a highly effective and sensitive fluorogenic substrate for the detection and quantification of lipase and esterase activity. Its favorable properties make it well-suited for a wide range of applications, from basic enzyme characterization to high-throughput drug screening. The protocols and data presented in this guide provide a solid foundation for researchers to implement this valuable assay in their work. Further research to establish a comprehensive database of kinetic parameters for various enzymes with 4-MUC would be a valuable contribution to the field.

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